molecular formula C20H22O3 B1665848 Avobenzone CAS No. 70356-09-1

Avobenzone

Cat. No. B1665848
CAS RN: 70356-09-1
M. Wt: 310.4 g/mol
InChI Key: XNEFYCZVKIDDMS-UHFFFAOYSA-N
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In Vivo

Avobenzone has been studied extensively in vivo, in both animal and human models. In vivo studies have demonstrated that this compound is effective in providing broad-spectrum protection against UVA radiation. In addition, this compound has been shown to be safe and non-irritating when applied topically.

In Vitro

Avobenzone has also been studied extensively in vitro. In vitro studies have demonstrated that this compound is effective in absorbing UV radiation and providing protection from UVA radiation. In addition, this compound has been shown to be non-toxic and non-irritating to cells and tissues in vitro.

Biological Activity

Avobenzone has been shown to have a wide range of biological activities. It has been shown to be an effective antioxidant, anti-inflammatory, and anti-carcinogenic agent. In addition, this compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is effective in inhibiting the activity of tyrosinase, an enzyme involved in the production of melanin. In addition, this compound has been shown to have anti-inflammatory, antioxidant, and anti-carcinogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using avobenzone in laboratory experiments are that it is a relatively safe and non-irritating ingredient, and it is widely available and relatively inexpensive. The limitations of using this compound in laboratory experiments are that it is not as effective as other sunscreen ingredients, such as oxybenzone and octinoxate, and it has a shorter shelf life.

Future Directions

The future of avobenzone research is focused on developing more effective and stable formulations, as well as exploring new applications for this compound. In addition, researchers are exploring the potential use of this compound in combination with other sunscreen ingredients, such as oxybenzone and octinoxate, to create broad-spectrum sunscreens that are more effective and longer-lasting. Other potential future directions include exploring the potential use of this compound in other consumer products, such as moisturizers and cosmetics, and researching the potential use of this compound in medical applications, such as the treatment of skin cancer. Finally, researchers are exploring the potential use of this compound as a photostabilizer, which could help to extend the shelf life of sunscreen products.

Biochemical Analysis

Biochemical Properties

Avobenzone has the ability to absorb ultraviolet light over a wider range of wavelengths . It interacts with UV rays, absorbing them and preventing them from penetrating the skin and causing cellular damage .

Cellular Effects

This compound’s primary role at the cellular level is to prevent damage caused by UV rays. By absorbing these rays, this compound reduces the impact of UV rays on skin cells, thereby limiting potential damage and the risk of conditions such as skin cancer .

Molecular Mechanism

This compound works by absorbing UV radiation and converting it into a less damaging form of energy (heat). This is achieved through its molecular structure, which allows it to absorb high-energy UV rays and release them as lower-energy rays .

Temporal Effects in Laboratory Settings

This compound is sensitive to light, and to increase its stability and duration of action, photostabilizers are added in the sunscreen product . Over time, this compound can degrade when exposed to sunlight, which can reduce its effectiveness. Therefore, it is often formulated with other ingredients to improve its stability .

Subcellular Localization

As a topical agent, this compound is not intended to enter cells and therefore does not have a specific subcellular localization. It functions at the surface of the skin, providing a protective barrier against harmful UV radiation .

Comparison with Similar Compounds

Similar Compounds

    Oxybenzone: Another chemical sunscreen agent that absorbs both UVA and UVB rays.

    Octocrylene: Often used in combination with avobenzone to enhance its photostability.

    Titanium Dioxide and Zinc Oxide: Mineral sunscreen agents that provide broad-spectrum protection by reflecting and scattering UV radiation.

Uniqueness of this compound

This compound is unique in its ability to absorb a broad spectrum of UVA rays, making it a crucial ingredient in broad-spectrum sunscreens . Unlike mineral sunscreens, this compound is oil-soluble and can be easily incorporated into various cosmetic formulations without leaving a white residue . its photostability remains a challenge, and ongoing research aims to improve its stability and effectiveness .

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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InChI

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3
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InChI Key

XNEFYCZVKIDDMS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC
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Molecular Formula

C20H22O3
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DSSTOX Substance ID

DTXSID9044829
Record name 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Molecular Weight

310.4 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline]
Record name 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-
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Record name Avobenzone
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Solubility

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.
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Vapor Pressure

0.0000014 [mmHg]
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Mechanism of Action

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
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Color/Form

Crystals from methanol, Off-white to yellowish, crystalline powder

CAS RN

70356-09-1
Record name Avobenzone
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Melting Point

83.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does avobenzone interact with UVA radiation?

A1: this compound absorbs UVA radiation primarily through its enol tautomer, which exists due to intramolecular hydrogen bonding. [, , ] Upon absorption, this compound undergoes excited state transitions. This energy is then dissipated through various pathways, including radiative decay (fluorescence) and non-radiative decay (heat).

Q2: Why is this compound considered photo-unstable?

A2: While this compound effectively absorbs UVA, it is prone to photodegradation and photoisomerization upon prolonged exposure. [, , , , , ] This leads to a decrease in its UV filtering capacity over time, making it crucial to address its stability in formulations.

Q3: What factors influence this compound's photostability?

A3: Numerous factors impact this compound's photostability, including:

  • Solvent Polarity and Proticity: this compound demonstrates solvent-dependent photostability. Studies indicate photodegradation in non-polar solvents like cyclohexane, photoisomerization in polar aprotic solvents like dimethylsulfoxide, and relative photostability in polar protic solvents like methanol. [, ]
  • Presence of Oxygen: Photoisomerization of this compound is oxygen-dependent, while photodegradation can occur with or without oxygen. []
  • Concentration: Studies suggest a concentration dependence on the long-term photoprotective efficacy of this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C18H22O3, and its molecular weight is 294.38 g/mol. [, ]

Q5: How is this compound structurally characterized?

A5: Various analytical techniques are employed for this compound characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide structural information about this compound, including its keto-enol tautomerism. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique helps analyze this compound's absorption spectrum and quantify its concentration in formulations. [, , , , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis or mass spectrometry detectors, separates and quantifies this compound in mixtures, aiding in photostability and degradation studies. [, , , , , ]

Q6: How can this compound's stability be improved in sunscreen formulations?

A6: Several strategies are employed to enhance this compound's photostability:

  • Encapsulation: Encapsulating this compound in carriers like solid lipid nanoparticles, nanoemulsions, or cyclodextrins can physically shield it from degradation and modulate its release. [, , , ]
  • Photostabilizers: Adding photostabilizers like octocrylene, diethylhexyl 2,6-naphthalate (DEHN), or other UV filters can quench the excited state energy of this compound, minimizing its degradation. [, , , ]
  • Antioxidants: Incorporating antioxidants like vitamin E, glutathione, or rosmarinic acid can scavenge reactive oxygen species generated during this compound's photodegradation. [, , , ]
  • Formulation Optimization: Adjusting formulation parameters like pH, solvent polarity, and the presence of other excipients can impact this compound's stability. [, ]

Q7: What are some novel approaches to this compound photostabilization?

A7: Recent research explores innovative methods for enhancing this compound's stability, such as:

  • Designing new photostabilizers with built-in antioxidant functionality. []
  • Utilizing a two-step approach that combines direct triplet energy quenching with ROS quenching. []
  • Developing composite sunscreens with covalently linked this compound and octocrylene motifs. []

Q8: What research is being conducted on this compound's safety?

A8: Current research focuses on:

  • Evaluating this compound's potential phototoxicity using in vitro cell-based assays, such as the 3T3 neutral red uptake phototoxic assay. []
  • Investigating the impact of different formulation strategies and photostabilizers on this compound's safety profile. []
  • Assessing this compound's skin penetration and potential for systemic absorption. []

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